molecular formula C17H11F3N2O2 B13778649 4(3H)-Quinazolinone, 3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)- CAS No. 73283-24-6

4(3H)-Quinazolinone, 3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)-

Cat. No.: B13778649
CAS No.: 73283-24-6
M. Wt: 332.28 g/mol
InChI Key: ZQEDMZFESMPTPZ-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of the trifluoromethyl group in this compound may enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)- typically involves the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.

    Addition of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoroacetic anhydride or other trifluoromethylating agents.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the quinazolinone core.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: The compound can be a lead molecule for developing new pharmaceuticals.

    Anticancer Activity: Potential use in cancer therapy due to its biological activity.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group may enhance binding affinity and specificity. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone, 3-phenyl-2-(2-oxopropyl)-: Lacks the trifluoromethyl group.

    4(3H)-Quinazolinone, 3-phenyl-2-(3,3,3-trifluoro-2-hydroxypropyl)-: Contains a hydroxyl group instead of a carbonyl group.

Uniqueness

The presence of the trifluoromethyl group in 4(3H)-Quinazolinone, 3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)- enhances its chemical stability, biological activity, and potential for diverse applications compared to similar compounds.

Properties

CAS No.

73283-24-6

Molecular Formula

C17H11F3N2O2

Molecular Weight

332.28 g/mol

IUPAC Name

3-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)quinazolin-4-one

InChI

InChI=1S/C17H11F3N2O2/c18-17(19,20)14(23)10-15-21-13-9-5-4-8-12(13)16(24)22(15)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

ZQEDMZFESMPTPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CC(=O)C(F)(F)F

Origin of Product

United States

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